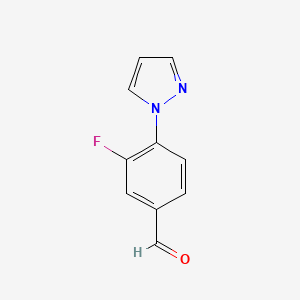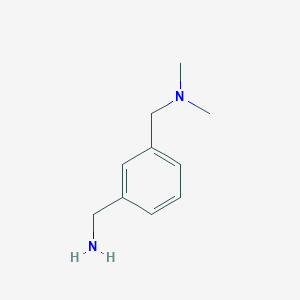![molecular formula C11H20N2O2 B1340822 (3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate CAS No. 370882-55-6](/img/structure/B1340822.png)
(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and an acid catalyst.
- Reaction conditions typically involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of (3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate may involve:
-
Batch or Continuous Flow Processes
- Batch processes allow for precise control over reaction conditions and are suitable for small-scale production.
- Continuous flow processes are more efficient for large-scale production, offering better control over reaction times and temperatures.
-
Catalysis
- Catalysts such as Lewis acids or transition metal complexes may be employed to enhance reaction rates and yields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate typically involves the following steps:
-
Formation of the Hexahydropyrrolo[3,4-b]pyrrole Core
- The core structure can be synthesized via a cyclization reaction involving a suitable precursor such as a substituted pyrrole or pyrrolidine derivative.
- Common reagents include strong acids or bases to facilitate the cyclization process.
化学反应分析
Types of Reactions
(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can undergo various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
-
Reduction
- Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
-
Substitution
- Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the tert-butyl ester.
科学研究应用
(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has several scientific research applications:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a precursor in the development of novel heterocyclic compounds.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and receptor binding.
-
Medicine
- Explored as a potential drug candidate due to its unique structural features.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry
- Utilized in the development of new materials with specific chemical properties.
- Employed in the synthesis of specialty chemicals and intermediates.
作用机制
The mechanism of action of (3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves:
-
Molecular Targets
- The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
- Potential targets include enzymes involved in metabolic processes or receptors on cell surfaces.
-
Pathways Involved
- The compound may modulate signaling pathways, affecting cellular functions such as proliferation, apoptosis, or differentiation.
- Specific pathways could include those related to oxidative stress, inflammation, or cell cycle regulation.
相似化合物的比较
Similar Compounds
-
Hexahydropyrrolo[3,4-b]pyrrole Derivatives
- Compounds with similar core structures but different substituents, such as methyl or ethyl esters.
- Examples include hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate and hexahydropyrrolo[3,4-b]pyrrole-2(1H)-carboxylate.
-
Pyrrole and Pyrrolidine Derivatives
- Compounds with simpler structures, such as pyrrole-2-carboxylate or pyrrolidine-3-carboxylate.
Uniqueness
-
Structural Features
- The presence of the tert-butyl ester group and the specific stereochemistry (3aS,6aS) make this compound unique.
- The bicyclic framework provides distinct reactivity and biological activity compared to simpler analogs.
-
Reactivity
- The compound’s reactivity is influenced by its unique structure, allowing for selective transformations and functionalizations.
属性
IUPAC Name |
tert-butyl (3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGXZCRPVBPJTA-DTWKUNHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCNC2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCN[C@@H]2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180975-51-3 |
Source


|
| Record name | rac-tert-butyl (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

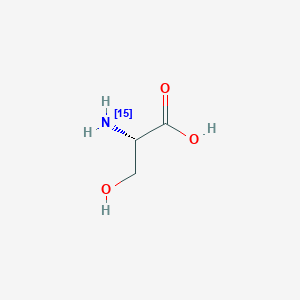
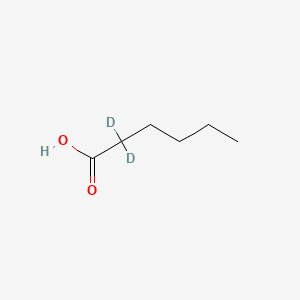

![Imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1340746.png)
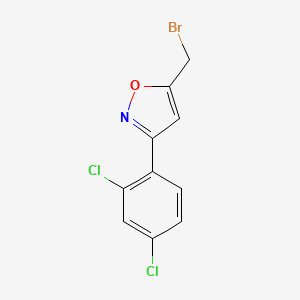

![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine](/img/structure/B1340796.png)

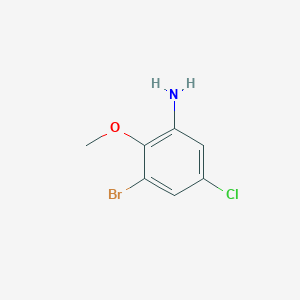
![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1340839.png)

